molecular formula C30H20ClNO7S B2394706 Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate CAS No. 448199-48-2

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

Cat. No.: B2394706
CAS No.: 448199-48-2
M. Wt: 574
InChI Key: VOMDJXOYBVSXQU-UHFFFAOYSA-N
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Description

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C30H20ClNO7S and its molecular weight is 574. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives : This study involves the synthesis of a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with aryl substituents including phenyl, chlorophenyl, and naphthalen-1yl. The compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. A specific compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by single crystal X-ray diffraction, demonstrating its crystal structure and molecular conformation stabilized by intramolecular hydrogen bonding (Özer et al., 2009).

Catalytic Applications

  • Catalytic Oxidation of Toxic Organics in Aqueous Solution : This research reports on the catalytic oxidation of aqueous solutions of organic pollutants, including phenol, nitrophenol, chlorophenol, and sodium naphthalene sulfonate, by means of oxygen over a new, stable, and effective catalyst. The study highlights the potential environmental applications of catalytic processes involving similar chemical structures (Levec, 1990).

Chemical Transformations

  • Aryl C-O oxidative addition of phenol derivatives to nickel supported by an N-heterocyclic carbene : This study investigates the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr, providing insights into the mechanism and efficiency of nickel complexes as catalysts for aryl C-O bond activation of phenol derivatives, which is relevant to understanding the chemical transformations involving Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (Uthayopas & Surawatanawong, 2019).

Environmental Implications

  • Diverse Oxygenations Catalyzed by Carbazole 1,9a-Dioxygenase from Pseudomonas sp. Strain CA10 : This research presents the broad substrate range and diverse oxygenation capabilities of Carbazole 1,9a-Dioxygenase, including angular dioxygenation, cis dihydroxylation, and monooxygenation of various aromatic compounds. Such studies contribute to our understanding of the environmental degradation and transformation of complex organic molecules similar to the subject compound (Nojiri et al., 1999).

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20ClNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDJXOYBVSXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20ClNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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